Phenol--trifluoroborane (2/1)

Overview

Description

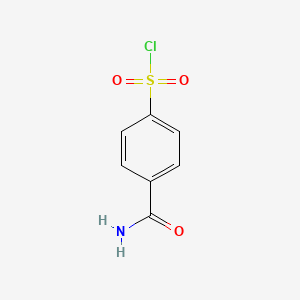

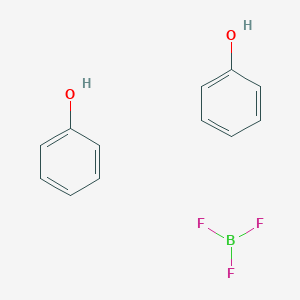

Phenol–trifluoroborane (2/1) is a compound that involves phenol and trifluoroborane . Phenol is a benzene ring that is substituted with a hydroxyl group .

Synthesis Analysis

Phenolic compounds can be synthesized in the laboratory using various methods . For instance, phenolic compounds were obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .Molecular Structure Analysis

Phenolic compounds contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The structure of phenol–trifluoroborane (2/1) would involve this phenol moiety and trifluoroborane.Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also exhibit acidity due to the sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Scientific Research Applications

Synthetic Transformations and Catalysis

Phenol-trifluoroborane and related compounds are instrumental in facilitating various synthetic transformations. Their use in cross-coupling reactions, particularly in the Heck reaction, has been highlighted due to superior regio- and diastereoselectivity compared to traditional halides. Such compounds are pivotal in palladium-catalyzed carbon monoxide insertion reactions leading to esters or amides, essential in natural product synthesis. Additionally, deoxygenation procedures for ketones or phenols benefit from the ease of removal of the trifluoromethanesulfoxy group, demonstrating the compound's utility in synthetic organic chemistry (Ritter, 1993).

Solubility and Phase Equilibrium Studies

Investigations into the solubility of phenolic compounds in various solvents, including ionic liquids featuring trifluoroborate, have provided insights into designing efficient extraction processes for value-added compounds from biomass. Such studies are crucial for understanding the interactions between phenolic compounds and solvents, aiding in the development of new materials and chemicals (Bogel-Łukasik et al., 2010).

Fluorinated Polyimides

Research on fluorinated polyimides synthesized from trifluoromethyl-substituted aromatic diamines showcases the development of materials with excellent thermal stability, outstanding mechanical properties, and low dielectric constants. These materials also exhibit high optical transparency, making them suitable for applications in optoelectronic devices (Tao et al., 2009).

Organotrifluoroborates in Cross-Coupling Reactions

Organotrifluoroborates, closely related to Phenol-trifluoroborane, serve as protected boronic acids in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability against numerous reagents offers a versatile option for maintaining the carbon-boron bond while manipulating remote functional groups within the molecule (Molander & Ellis, 2007).

Electroluminescent Devices

In the realm of organic electronics, studies involving triarylboranes, including those with trifluoroborate groups, have shown potential for use as luminescent molecules in organic light-emitting diodes (OLEDs). The design and synthesis of new donor-acceptor triarylboranes exhibiting thermally activated delayed fluorescence (TADF) characteristics point toward their application in creating highly efficient OLEDs (Kitamoto et al., 2016).

Mechanism of Action

Target of Action

It’s known that phenol, one of the components of phenol–trifluoroborane (2/1), is active against a wide range of micro-organisms including some fungi and viruses . Boron trifluoride, the other component, is a useful Lewis acid and a versatile building block for other boron compounds .

Mode of Action

Phenol is known to be a potent proteolytic agent . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Boron trifluoride is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

It’s known that polyphenols, a class of compounds that includes phenol, have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

It’s known that phenol has been used to disinfect skin and to relieve itching . Boron trifluoride forms white fumes in moist air .

Action Environment

It’s known that boron trifluoride is a colorless gas that forms white fumes in moist air .

Safety and Hazards

Future Directions

properties

IUPAC Name |

phenol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQORKFSQJPQHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583704 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-05-5 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride phenol complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)